Cas no 2176152-32-0 (N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2176152-32-0x500.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide
- N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzenesulfonamide
- N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide
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- インチ: 1S/C17H19F3N4O3S/c1-24(2)16-21-10-11-9-12(3-8-15(11)22-16)23-28(25,26)14-6-4-13(5-7-14)27-17(18,19)20/h4-7,10,12,23H,3,8-9H2,1-2H3
- InChIKey: IOXGCEFISWDJMR-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OC(F)(F)F)(NC1CC2=CN=C(N(C)C)N=C2CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 618
- トポロジー分子極性表面積: 92.8
- 疎水性パラメータ計算基準値(XlogP): 3.3
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-4535-5mg |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2176152-32-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-4535-50mg |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2176152-32-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6562-4535-2mg |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2176152-32-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6562-4535-4mg |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2176152-32-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6562-4535-25mg |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2176152-32-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6562-4535-5μmol |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2176152-32-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-4535-15mg |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2176152-32-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6562-4535-20mg |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2176152-32-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6562-4535-1mg |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2176152-32-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6562-4535-3mg |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide |
2176152-32-0 | 3mg |
$63.0 | 2023-09-08 |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamideに関する追加情報
Professional Introduction to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2176152-32-0)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2176152-32-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of drug discovery and development. The structural features of this molecule, including its tetrahydroquinazoline core and trifluoromethoxy substituent, make it a promising candidate for further investigation into its pharmacological properties.
The tetrahydroquinazoline scaffold is a well-documented pharmacophore in medicinal chemistry, often found in various bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors has been extensively studied. In particular, derivatives of tetrahydroquinazoline have shown promise in the treatment of various diseases, including cancer and infectious disorders. The presence of a dimethylamino group in the molecule enhances its potential for hydrogen bonding and interaction with biological targets, further contributing to its pharmacological relevance.
The trifluoromethoxy group is another critical feature of this compound that contributes to its unique chemical and biological properties. This substituent is known for its ability to modulate the electronic properties of the molecule, influencing its binding affinity and metabolic stability. The introduction of fluorine atoms into organic molecules is a common strategy in drug design due to the favorable effects on lipophilicity, solubility, and overall bioavailability. In the context of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide, the trifluoromethoxy group likely plays a crucial role in determining its interaction with biological targets and its overall pharmacological profile.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide represents a significant advancement in this area. Its unique structural features have prompted researchers to explore its potential applications in various therapeutic domains. For instance, studies have suggested that this molecule may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. Additionally, its ability to modulate signaling pathways associated with inflammation and immune response makes it an attractive candidate for further investigation.
The sulfonamide moiety present in the molecule is another important structural feature that contributes to its biological activity. Sulfonamides are known for their broad spectrum of biological activities and have been widely used in the development of antibiotics, anticonvulsants, and anti-inflammatory drugs. The incorporation of a sulfonamide group into N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide likely enhances its interaction with biological targets by providing additional hydrogen bonding opportunities and improving solubility.
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves multiple steps that require precise control over reaction conditions and reagent selection. The tetrahydroquinazoline core is typically synthesized through cyclization reactions involving appropriate precursors. Subsequent functionalization steps are then performed to introduce the dimethylamino group and the trifluoromethoxy substituent. Finally, the sulfonamide group is incorporated through nucleophilic substitution or other suitable methods. The synthesis process highlights the complexity involved in producing such intricate molecular structures.
Ongoing research efforts are focused on optimizing the synthetic routes for N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide to improve yield and purity while minimizing side reactions. Additionally, computational studies are being conducted to better understand the molecular interactions between this compound and its potential biological targets. These studies aim to provide insights into the mechanism of action and guide the development of more effective derivatives.
The potential applications of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide extend beyond cancer therapy. Preliminary studies suggest that it may also have utility in treating inflammatory diseases and infectious disorders. The ability of this molecule to modulate multiple signaling pathways makes it a versatile tool for drug discovery. Further preclinical studies are needed to fully elucidate its therapeutic potential and safety profile.
In conclusion,N-[N-[2-(dimethylamino)-5...2176152
32
0)) represents a significant advancement
in pharmaceutical chemistry with
promising applications in therapeutic
development。 Its unique structural features
and demonstrated biological activity make it
a valuable compound for further research。 As our understanding
of molecular interactions continues to evolve,this
compound holds great potential for addressing various
human health challenges。.............
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